1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
furan-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-11(9-2-1-7-17-9)15-5-3-14(4-6-15)10-8-12-18-13-10/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNTIORZDEMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the 1,2,5-Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with an appropriate diacid chloride.
Coupling Reaction: The final step involves the coupling of the furan-2-carbonyl intermediate with the 1,2,5-thiadiazole derivative in the presence of a base to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Thiadiazoline derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The furan and thiadiazole rings are crucial for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aromatic Carbonyl Groups
Key differences :
- Unlike chlorobenzhydryl derivatives, the thiadiazole group may enhance hydrogen-bonding capacity with targets like kinases or proteases .
Piperazine Derivatives with Heterocyclic Substituents
Pharmacological and Physicochemical Properties
Antimicrobial Potential
- Thiadiazole-containing piperazines (e.g., ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 3.1–25 µg/mL) . The target compound’s thiadiazole group may similarly disrupt microbial cell wall synthesis.
Cytotoxicity
- Naphthalene- and chlorobenzhydryl-substituted piperazines show cytotoxicity against cancer cells (IC₅₀: 2–15 µM) . The thiadiazole group in the target compound may enhance DNA intercalation or topoisomerase inhibition.
CNS Modulation
- Piperazines with methoxyphenyl groups () inhibit 5-HT1A receptors, affecting pain pathways . The furan moiety in the target compound may alter blood-brain barrier penetration compared to bulkier substituents.
Biological Activity
1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer, antibacterial, and antifungal properties.
Structural Characteristics
The compound features a piperazine ring substituted with a furan-2-carbonyl group and a 1,2,5-thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 234.28 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with thiadiazole-containing piperazine derivatives. Various methods have been employed to optimize yields and purity.
Anticancer Activity
Research indicates that compounds containing thiadiazole and furan moieties exhibit significant anticancer activity. For instance:
- In vitro Studies : Several studies have reported the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives containing the thiadiazole ring have shown IC50 values ranging from 600 to 800 µM against human colon cancer cells (HT29) and lung cancer cells (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 654.31 ± 25.09 |
| Compound B | A549 | 794.37 ± 83.62 |
These findings suggest that the integration of furan and thiadiazole rings enhances the anticancer potential of these compounds.
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values between 20–40 µM against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound C | S. aureus | 30 |
| Compound D | E. coli | 40 |
These results indicate that the compound may be effective against resistant bacterial strains.
Antifungal Activity
The antifungal activity of related compounds has been evaluated against various fungal pathogens:
- In vitro Assays : Compounds with furan and thiadiazole functionalities have shown promising antifungal activity against Candida species, with zones of inhibition comparable to standard antifungal agents .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study A : A derivative exhibited significant tumor reduction in animal models when administered at doses correlating with the IC50 values observed in vitro.
- Case Study B : In a clinical trial involving patients with resistant bacterial infections, a related compound demonstrated improved outcomes compared to traditional antibiotics.
Q & A
Q. What are the primary synthetic methodologies for preparing 1-(Furan-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?
The synthesis involves two key steps:
- Acylation of Piperazine : Reacting piperazine with furan-2-carbonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the furan-2-carbonyl group. This method is analogous to the synthesis of 1-(2-furoyl)piperazine reported in crystallographic studies .
- Thiadiazole Substitution : Introducing the 1,2,5-thiadiazol-3-yl group via nucleophilic aromatic substitution or copper-catalyzed coupling. For example, using a thiadiazole-bearing azide derivative in a click chemistry reaction, as seen in triazole synthesis protocols .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- X-ray Crystallography : To determine the piperazine ring conformation (e.g., chair distortion with puckering parameters Q = 0.555 Å, θ = 173.13°) and intermolecular interactions (N–H⋯O hydrogen bonds forming 1-D chains) .
- Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 1:8) for purification, as used in piperazine derivative synthesis .
- Spectroscopy : NMR and IR to confirm functional groups (e.g., furan carbonyl at ~1700 cm⁻¹ in IR) .
Q. What are the common biological targets or activities associated with this compound?
Piperazine-thiadiazole hybrids are explored for:
- Antimicrobial Activity : Thiadiazole moieties are known for disrupting bacterial cell membranes.
- CNS Modulation : Piperazine derivatives often target serotonin or dopamine receptors .
- Anticancer Potential : Thiadiazole rings may inhibit kinases or topoisomerases, though specific data for this compound requires further study .
Advanced Research Questions
Q. How do reaction conditions influence the yield of thiadiazole-piperazine coupling?
Optimization strategies include:
- Catalyst Selection : Copper sulfate/sodium ascorbate systems enhance azide-alkyne cycloaddition efficiency (e.g., 80% yield in triazole synthesis) .
- Solvent Ratio : A 1:2 H₂O:DCM ratio minimizes side reactions during click chemistry .
- Temperature Control : Room temperature avoids thermal degradation of thiadiazole intermediates .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- LogP Calculations : Estimated at ~2.5 (moderate lipophilicity) using PubChem data .
- Hydrogen Bond Analysis : Molecular dynamics simulations assess solubility based on N–H⋯O interactions observed in crystal structures .
- ADMET Profiling : Tools like SwissADME predict moderate BBB permeability (logBB = -0.5) and CYP450 inhibition risks .
Q. How does crystal packing affect the compound’s stability and solubility?
- Hydrogen-Bond Networks : Infinite 1-D chains via N–H⋯O bonds (2.8–3.0 Å) enhance thermal stability (melting point >450 K) .
- Disorder in Furan Rings : Two conformations (occupancy ratio 0.43:0.57) may reduce crystallinity, impacting solubility .
Q. What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
